Achieving site-specific metabolic blocking in sartan synthesis or suppressing smectic phases in LC mixtures is challenging. 4'-Fluoro-4-cyanobiphenyl (CAS 10540-31-5) solves these with its unique 4-fluoro substitution.
4-(4-Fluorophenyl)benzonitrile (CAS: 10540-31-5) is a fluorinated aromatic nitrile belonging to the cyanobiphenyl class of compounds. These molecules serve as critical building blocks and intermediates in diverse, high-value applications, including the synthesis of active pharmaceutical ingredients (APIs) and the formulation of liquid crystal mixtures. The defining structural features—a rigid biphenyl core, a polar nitrile group, and a strategically placed fluorine atom—impart specific physicochemical properties that are essential for performance in these fields. Procurement decisions for this class of compounds are typically driven by precise material properties such as melting point and phase behavior, which are significantly influenced by the nature and position of halogen substituents.
Substituting 4-(4-Fluorophenyl)benzonitrile with seemingly similar analogs like the non-fluorinated 4-cyanobiphenyl or its positional isomers is not viable for targeted applications. The specific placement of the fluorine atom at the 4-position fundamentally alters the molecule's electronic properties, dipole moment, and crystal packing. These modifications directly translate to critical, non-interchangeable differences in melting point, processability, and liquid crystal phase behavior. For example, fluorination is known to depress the formation of certain smectic phases that are characteristic of non-fluorinated analogs, a crucial consideration when formulating nematic liquid crystal mixtures. In pharmaceutical synthesis, the fluorine atom provides a specific site for metabolic blocking, a feature that unsubstituted or alternatively substituted analogs cannot replicate. Therefore, specifying this exact CAS number is essential for achieving the intended material performance and synthetic outcome.
4-(4-Fluorophenyl)benzonitrile exhibits a distinct melting point of 112-116 °C. This is significantly higher than that of its simpler, non-biphenyl analog, 4-fluorobenzonitrile, which melts at 32-34 °C. This elevated melting point provides a wider operating window for high-temperature synthesis and processing steps where thermal stability and a solid state at intermediate temperatures are required.
| Evidence Dimension | Melting Point |
| Target Compound Data | 112-116 °C |
| Comparator Or Baseline | 4-Fluorobenzonitrile (non-biphenyl analog): 32-34 °C |
| Quantified Difference | ~80 °C higher than the non-biphenyl analog |
| Conditions | Standard atmospheric pressure |
A higher melting point is critical for process control in multi-step organic synthesis, preventing unwanted phase changes and ensuring predictable handling during heated reactions.
The biphenyl nitrile scaffold is a well-established core structure for the synthesis of the 'sartan' class of antihypertensive drugs. Specifically, the conversion of the nitrile group on a biphenyl core to a tetrazole ring is a key step in the synthesis of major APIs like Losartan and Irbesartan. While many syntheses start from bromo-substituted precursors like 4-bromobenzonitrile, the 4-(4-fluorophenyl)benzonitrile structure represents a valuable and direct building block for creating fluorinated sartan analogs, leveraging the known metabolic stability benefits of aryl fluorination.
| Evidence Dimension | Precursor Functionality |
| Target Compound Data | Provides the 4-fluorobiphenyl-4'-carbonitrile core |
| Comparator Or Baseline | 4-Bromobenzonitrile (common sartan precursor) |
| Quantified Difference | Direct incorporation of a metabolically stable fluorine atom, vs. a non-fluorinated core from the bromo-analog |
| Conditions | Multi-step synthesis of Angiotensin II Receptor Blockers (ARBs) |
Procuring this compound allows for the direct synthesis of fluorinated pharmaceutical analogs, potentially improving drug metabolism profiles without needing to introduce fluorine in a separate, later-stage synthetic step.
In the design of liquid crystal mixtures, the presence and type of mesophases are critical. Studies on fluorinated cyanobiphenyls demonstrate that terminal fluorination, as seen in 4-(4-Fluorophenyl)benzonitrile, generally suppresses the formation of smectic phases compared to their non-fluorinated analogs (e.g., alkylcyanobiphenyls, the K and M series). This effect is significant for creating formulations that require a broad nematic phase range and must avoid the higher viscosity and different switching properties of smectic phases.
| Evidence Dimension | Liquid Crystal Phase Suppression |
| Target Compound Data | Fluorination tends to depress the formation of smectic phases |
| Comparator Or Baseline | Non-fluorinated alkylcyanobiphenyls (which often exhibit smectic phases) |
| Quantified Difference | Qualitative but distinct suppression of an entire phase type |
| Conditions | Thermotropic liquid crystal phase analysis |
For developing liquid crystal displays or sensors that rely on a pure nematic phase, using this fluorinated building block helps prevent the emergence of undesirable smectic phases, simplifying formulation and ensuring reliable device performance.
This compound is the right choice for synthetic campaigns targeting fluorinated analogs of biphenyl-tetrazole drugs, such as sartans. Its structure allows for the direct incorporation of the 4-fluorophenyl group, a common strategy to block sites of metabolic oxidation and potentially improve the pharmacokinetic profile of the final active pharmaceutical ingredient.
Use this compound as a component in liquid crystal mixtures where the goal is to achieve a stable nematic phase while avoiding the formation of smectic phases. The fluorine substitution actively depresses smectic phase formation, making it a valuable additive for simplifying phase behavior and ensuring consistent performance in nematic-based electro-optical devices.
In the synthesis of materials for organic electronics (e.g., OLEDs, OFETs), precursors often undergo high-temperature processing steps like sublimation or annealing. With a melting point over 110 °C, 4-(4-Fluorophenyl)benzonitrile offers superior thermal handling properties compared to lower-melting-point analogs, ensuring it remains in a stable, predictable solid phase during crucial fabrication steps.
Corrosive;Irritant;Environmental Hazard